![molecular formula C16H24N2 B13099969 2-phenethyloctahydro-1H-pyrido[1,2-a]pyrazine CAS No. 88327-73-5](/img/structure/B13099969.png)
2-phenethyloctahydro-1H-pyrido[1,2-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenethyloctahydro-1H-pyrido[1,2-a]pyrazine is a heterocyclic compound that contains nitrogen atoms within its ring structure. This compound is part of a broader class of pyrido[1,2-a]pyrazine derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenethyloctahydro-1H-pyrido[1,2-a]pyrazine can be achieved through various methods. One efficient method involves a one-pot multicomponent reaction between cyclic enamineones, aromatic aldehydes, and 1,3-dicarbonyl compounds . This reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize costs. This includes the use of catalysts, solvents, and temperature control to ensure efficient synthesis. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Analyse Chemischer Reaktionen
Types of Reactions
2-phenethyloctahydro-1H-pyrido[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-phenethyloctahydro-1H-pyrido[1,2-a]pyrazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential to interact with various biological targets, including enzymes and receptors.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 2-phenethyloctahydro-1H-pyrido[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the reuptake of 5-hydroxytryptamine (serotonin), a neurotransmitter that plays a key role in mood regulation. This inhibition increases the concentration of serotonin in the synaptic cleft, thereby enhancing its signaling and potentially alleviating symptoms of depression and anxiety .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-phenethyloctahydro-1H-pyrido[1,2-a]pyrazine include other pyrido[1,2-a]pyrazine derivatives, such as:
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused to a pyrazine ring and exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.
Pyrazinoquinoline derivatives: These compounds contain a pyrazine ring fused to a quinoline ring and are known for their anticonvulsant and antidepressant properties.
Uniqueness
What sets this compound apart from similar compounds is its specific structure and the unique biological activities it exhibits. Its ability to inhibit serotonin reuptake makes it a promising candidate for the treatment of central nervous system disorders, distinguishing it from other related compounds .
Eigenschaften
CAS-Nummer |
88327-73-5 |
|---|---|
Molekularformel |
C16H24N2 |
Molekulargewicht |
244.37 g/mol |
IUPAC-Name |
2-(2-phenylethyl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine |
InChI |
InChI=1S/C16H24N2/c1-2-6-15(7-3-1)9-11-17-12-13-18-10-5-4-8-16(18)14-17/h1-3,6-7,16H,4-5,8-14H2 |
InChI-Schlüssel |
TUQZTNOEHNENSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2CCN(CC2C1)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


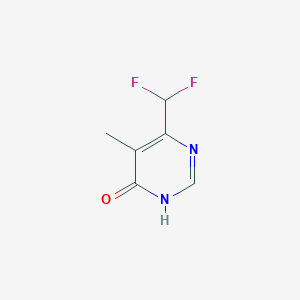
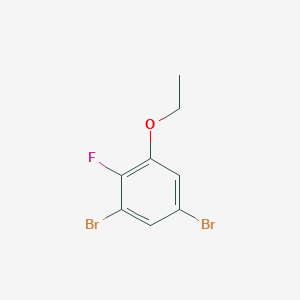
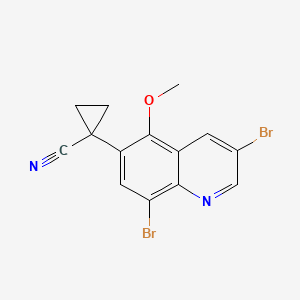
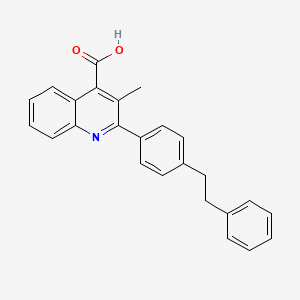
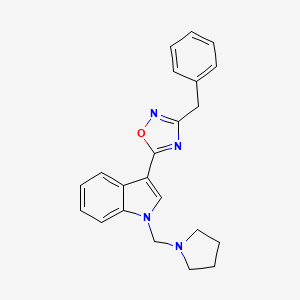
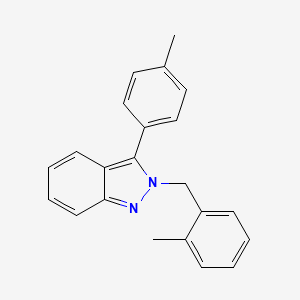
![N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B13099947.png)

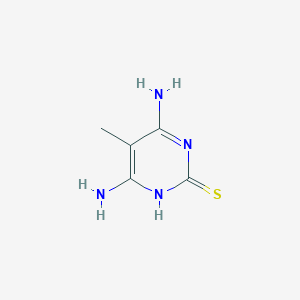
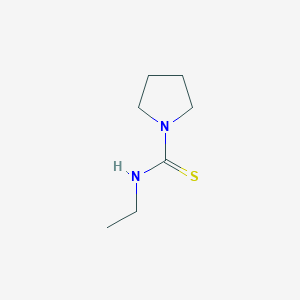
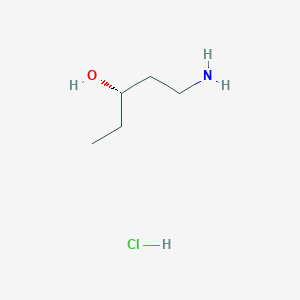
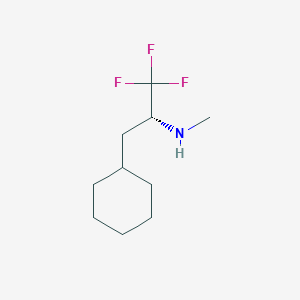
![(S)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine](/img/structure/B13099975.png)
![8-Methyl-3-(pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B13099977.png)
